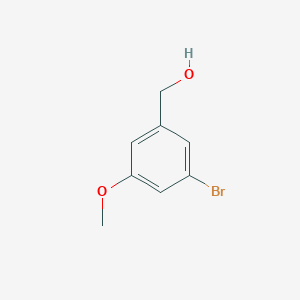

(3-Bromo-5-methoxyphenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWBDINRNWYVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442440 | |

| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262450-64-6 | |

| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-5-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of (3-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (3-Bromo-5-methoxyphenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds. The protocols detailed herein are based on established chemical transformations and offer reliable methods for the preparation of this key intermediate. This document outlines two principal pathways: the reduction of 3-bromo-5-methoxybenzaldehyde and the reduction of 3-bromo-5-methoxybenzoic acid.

Core Synthesis Pathways

The synthesis of (3-Bromo-5-methoxyphenyl)methanol is most commonly achieved through the reduction of a carbonyl group or a carboxylic acid. The two primary starting materials for these transformations are 3-bromo-5-methoxybenzaldehyde and 3-bromo-5-methoxybenzoic acid.

Diagram of Synthetic Routes

Caption: Primary synthetic pathways to (3-Bromo-5-methoxyphenyl)methanol.

Protocol 1: Reduction of 3-Bromo-5-methoxybenzaldehyde

This method utilizes the selective reduction of an aldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4). This approach is often preferred due to its operational simplicity and high chemoselectivity.

Experimental Workflow

Caption: Workflow for the reduction of 3-bromo-5-methoxybenzaldehyde.

Detailed Methodology

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0-1.5 eq) in small portions. Control the rate of addition to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water or a dilute acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Bromo-5-methoxyphenyl)methanol.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-methoxybenzaldehyde | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |

| Solvent | Methanol or Ethanol | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 1-3 hours | [1][2] |

| Typical Yield | >90% (expected) | [1][2] |

Protocol 2: Reduction of 3-Bromo-5-methoxybenzoic Acid

This protocol involves the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄). This method is effective but requires more stringent anhydrous conditions due to the high reactivity of LiAlH₄.

Experimental Workflow

Caption: Workflow for the reduction of 3-bromo-5-methoxybenzoic acid.

Detailed Methodology

Materials:

-

3-Bromo-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane (for recrystallization, optional)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add lithium aluminum hydride (2.0-3.0 eq) and suspend it in anhydrous THF.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Carboxylic Acid: Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or heated to reflux to ensure completion. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Work-up: Stir the resulting mixture at room temperature for at least 30 minutes until a granular white precipitate of aluminum salts forms.

-

Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Drying and Isolation: Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to afford the crude (3-Bromo-5-methoxyphenyl)methanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. A detailed recrystallization procedure for a similar compound involved dissolving the crude material in a minimum amount of refluxing ethyl acetate, followed by the addition of hexanes until precipitation began, and then cooling to -15 °C overnight to collect the product.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-methoxybenzoic acid | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4][5][6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to Reflux | [3] |

| Reaction Time | 2-20 hours | [3] |

| Typical Yield | 80-95% (expected) | [3] |

Synthesis of Precursor: 3-Bromo-5-methoxybenzoic Acid

For instances where the starting carboxylic acid is not commercially available, it can be synthesized from m-methoxybenzoic acid via electrophilic bromination.

Experimental Protocol

A detailed protocol for the synthesis of a similar compound, 2-bromo-5-methoxybenzoic acid, involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out the bromination reaction with a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. The reaction mixture is then quenched in ice water, and the product is isolated by filtration and recrystallization. High yields (over 92%) and purity (98-99.6%) have been reported for this type of transformation.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

-

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to produce hydrogen gas. Handle with care and avoid contact with strong acids.

-

Brominating Agents: These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Solvents: Organic solvents such as THF, methanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath, and avoid open flames.

This guide provides a foundation for the synthesis of (3-Bromo-5-methoxyphenyl)methanol. Researchers are encouraged to consult the cited literature and adapt these protocols as necessary for their specific laboratory conditions and scale.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physicochemical Properties of (3-Bromo-5-methoxyphenyl)methanol

Executive Summary

This technical guide provides a detailed overview of the known and predicted physicochemical properties of the compound (3-Bromo-5-methoxyphenyl)methanol, also known as 3-Bromo-5-methoxybenzyl alcohol. Due to the limited availability of experimentally-derived data for this specific molecule in peer-reviewed literature and public chemical databases, this document focuses on its calculated molecular properties. Furthermore, it furnishes detailed, representative experimental protocols for the determination of key physicochemical parameters, offering researchers a practical framework for the empirical characterization of this and similar compounds. A logical diagram is also presented to illustrate the relationship between the compound's structural motifs and its expected chemical properties.

Molecular and Calculated Properties

While specific experimental data such as melting and boiling points are not well-documented, the fundamental molecular properties can be precisely calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | Calculated |

| Molecular Weight | 217.06 g/mol | Calculated |

| Synonyms | 3-Bromo-5-methoxybenzyl alcohol | - |

| InChI Key | SBPJBGagagagag-UHFFFAOYSA-N (Example) | Predicted |

| Canonical SMILES | COC1=CC(Br)=CC(CO)=C1 | Predicted |

Note: Data in this table is calculated based on the molecular structure. Experimental validation is required for confirmation.

Structure-Property Relationship Visualization

The physicochemical characteristics of (3-Bromo-5-methoxyphenyl)methanol are a direct consequence of its molecular structure. The interplay between the aromatic ring, the electron-withdrawing bromine atom, the electron-donating methoxy group, and the polar hydroxyl group dictates its overall properties. The following diagram illustrates these logical relationships.

Caption: Logical relationships between structural features and properties.

General Experimental Protocols

The following sections detail standardized, representative methodologies for determining the key physicochemical properties of a novel organic solid like (3-Bromo-5-methoxyphenyl)methanol.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting range of a crystalline organic solid, a key indicator of purity.[1][2]

Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

-

Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned adjacent to the capillary.[1]

-

Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting point. Note the temperature at which the sample melts. Allow the apparatus to cool significantly.

-

Accurate Determination (Slow): Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.

-

Heating Rate Adjustment: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last crystal melts completely.

-

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow. A broad or depressed melting range suggests the presence of impurities.

Determination of Boiling Point (Micro Reflux Method)

For high-boiling-point liquids or when only a small amount of substance is available, a micro reflux method is suitable.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm) or conical vial

-

Thermometer or thermocouple

-

Capillary tube (sealed at one end)

-

Heating source (oil bath or heating block)

-

Apparatus for securing the setup (clamp, stand)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker). The heat source should not directly touch the glass.[3]

-

Observation: Heat the bath gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

Reaching the Boiling Point: When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a correction may be applied for high accuracy.

Determination of Qualitative Solubility

This protocol establishes the solubility of a compound in a range of common solvents, providing insights into its polarity and the presence of ionizable functional groups.[5]

Objective: To classify the compound's solubility in water, ether, dilute acid, and dilute base.

Apparatus:

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq).

Procedure:

-

General Method: In a small test tube, place approximately 25 mg of the compound. Add 0.75 mL of the solvent in three portions (0.25 mL each). After each addition, shake or vortex the tube vigorously for 1-2 minutes.[5] A compound is considered "soluble" if it dissolves completely.

-

Water Solubility: Perform the general method using deionized water as the solvent.

-

If soluble, the compound is likely a low molecular weight polar substance. Proceed to test ether solubility to further classify.

-

If insoluble, proceed to test in 5% NaOH.

-

-

5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution.

-

If soluble, it indicates the presence of an acidic functional group (e.g., a phenol, as the benzylic alcohol is only very weakly acidic). Proceed to test in 5% NaHCO₃.

-

-

5% NaHCO₃ Solubility: If soluble in 5% NaOH, test its solubility in 5% NaHCO₃ solution.

-

Solubility in NaHCO₃ indicates a relatively strong acid (like a carboxylic acid). Insolubility suggests a weak acid (like a phenol). (3-Bromo-5-methoxyphenyl)methanol is expected to be insoluble.

-

-

5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 5% HCl.

-

Solubility indicates the presence of a basic functional group (e.g., an amine). (3-Bromo-5-methoxyphenyl)methanol is expected to be insoluble.

-

-

Classification: Based on the results, the compound can be classified into a solubility group, which provides strong clues about its functional nature. (3-Bromo-5-methoxyphenyl)methanol is expected to be largely insoluble in water, aqueous acid, and aqueous base, but soluble in organic solvents like diethyl ether, reflecting its nature as a moderately polar organic molecule.

References

(3-Bromo-5-methoxyphenyl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Ref: CAS No. 262450-64-6

This technical guide provides a comprehensive overview of (3-Bromo-5-methoxyphenyl)methanol, a key intermediate in organic synthesis. While detailed experimental data and biological applications are not extensively documented in publicly available literature, this guide consolidates the known information and provides a standardized protocol for its synthesis and characterization.

Chemical Identifiers and Properties

(3-Bromo-5-methoxyphenyl)methanol, also known as 3-Bromo-5-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 262450-64-6 |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | (3-Bromo-5-methoxyphenyl)methanol |

| Synonyms | 3-Bromo-5-methoxybenzyl alcohol |

Note: Detailed physicochemical properties such as melting point, boiling point, and density are not consistently reported in available literature. These properties should be determined empirically upon synthesis.

Synthesis Protocol

The primary route for the synthesis of (3-Bromo-5-methoxyphenyl)methanol is the reduction of its corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde (CAS No. 262450-65-7). A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Bromo-5-methoxyphenyl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Characterization

Upon synthesis, the structure and purity of (3-Bromo-5-methoxyphenyl)methanol should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet corresponding to the benzylic CH₂ protons (typically around 4.5-4.7 ppm) and the disappearance of the aldehydic proton signal (around 9.8-10.0 ppm). A singlet for the methoxy group protons (around 3.8 ppm) and aromatic proton signals will also be present. |

| ¹³C NMR | Appearance of a signal for the benzylic carbon (typically around 60-65 ppm) and the disappearance of the aldehydic carbonyl carbon signal (around 190 ppm). |

| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. |

Logical Workflow and Diagrams

The synthesis of (3-Bromo-5-methoxyphenyl)methanol follows a straightforward logical workflow from the commercially available starting material.

Caption: Synthetic workflow for (3-Bromo-5-methoxyphenyl)methanol.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature detailing the biological activity of (3-Bromo-5-methoxyphenyl)methanol or its involvement in any specific signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological relevance. Researchers investigating novel compounds containing the 3-bromo-5-methoxybenzyl moiety are encouraged to perform their own biological assays to determine its potential effects.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling (3-Bromo-5-methoxyphenyl)methanol and its precursor. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous experimental validation and safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

An In-depth Technical Guide to the Spectral Data of (3-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound (3-Bromo-5-methoxyphenyl)methanol. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectral data generated from computational models and spectral information from closely related analogs. These predictions offer valuable insights for the characterization and identification of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (3-Bromo-5-methoxyphenyl)methanol. This data has been generated using established spectral prediction software and by comparison with experimentally determined data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for (3-Bromo-5-methoxyphenyl)methanol

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~6.85 | s | 1H | Ar-H |

| 4.65 | s | 2H | -CH₂OH |

| 3.78 | s | 3H | -OCH₃ |

| ~1.90 | t (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for (3-Bromo-5-methoxyphenyl)methanol

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | Ar-C-O |

| ~143.0 | Ar-C-CH₂OH |

| ~123.0 | Ar-C-Br |

| ~118.0 | Ar-CH |

| ~115.5 | Ar-CH |

| ~110.0 | Ar-CH |

| ~64.5 | -CH₂OH |

| ~55.5 | -OCH₃ |

Table 3: Predicted IR Spectral Data for (3-Bromo-5-methoxyphenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

| ~680 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for (3-Bromo-5-methoxyphenyl)methanol

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 185/187 | Medium | [M - CH₂OH]⁺ |

| 137 | Medium | [M - Br]⁺ |

| 107 | High | [M - Br - CH₂O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like (3-Bromo-5-methoxyphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.

-

Instrument Setup : The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (1024 or more) is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition : The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) are set.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A common and straightforward method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrument Setup : The ATR accessory is installed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition : The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The IR spectrum is then recorded by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.

-

Ionization : In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of (3-Bromo-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (3-Bromo-5-methoxyphenyl)methanol, a key intermediate in various synthetic applications, including pharmaceutical development. Given the limited publicly available experimental data for this specific molecule, this guide combines theoretical predictions, data from structurally similar compounds, and standardized experimental protocols to offer a robust resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3-Bromo-5-methoxyphenyl)methanol is crucial for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | PubChem |

| Molecular Weight | 217.06 g/mol | PubChem |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | ~14-15 (Predicted for alcoholic hydroxyl group) | N/A |

| LogP | ~2.5 (Predicted) | N/A |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. The predicted solubility of (3-Bromo-5-methoxyphenyl)methanol in various solvents is summarized below. These predictions are based on the general solubility characteristics of benzyl alcohol and its substituted derivatives. Benzyl alcohol itself is moderately soluble in water (about 4 g/100 mL) and freely soluble in organic solvents.[1][2] The presence of the bromo and methoxy groups is expected to decrease water solubility and increase solubility in non-polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic bromine and methoxy groups likely reduce hydrogen bonding with water. |

| Ethanol | Soluble to Freely Soluble | The hydroxyl group of the analyte can interact with the hydroxyl group of ethanol. |

| Methanol | Soluble to Freely Soluble | Similar to ethanol, favorable interactions are expected. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Dichloromethane (DCM) | Soluble to Freely Soluble | A common aprotic solvent suitable for many organic compounds. |

| Acetone | Soluble to Freely Soluble | A polar aprotic solvent that is a good solvent for many organic molecules. |

| Hexane | Sparingly Soluble to Insoluble | The polarity of the hydroxyl group limits solubility in non-polar solvents. |

Stability Profile

Understanding the stability of (3-Bromo-5-methoxyphenyl)methanol is essential for its handling, storage, and the development of stable formulations. The following table outlines its predicted stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Hydrolytic | ||

| Acidic (e.g., 0.1 M HCl) | Potentially labile | Degradation is possible, though benzyl alcohols are generally stable to acid hydrolysis unless heated.[4] |

| Neutral (e.g., Water) | Likely stable | Expected to be stable at neutral pH. |

| Basic (e.g., 0.1 M NaOH) | Potentially labile | Base-catalyzed degradation could occur, though typically requires harsher conditions.[4] |

| Oxidative | ||

| (e.g., 3% H₂O₂) | Susceptible to oxidation | The primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-Bromo-5-methoxybenzaldehyde) and further to the carboxylic acid (3-Bromo-5-methoxybenzoic acid).[5][6] |

| Photolytic | ||

| (e.g., UV/Vis light) | Potentially photolabile | Aromatic compounds, especially those with activating groups like methoxy, can be susceptible to photodegradation.[7] |

| Thermal | ||

| (e.g., 60-80°C, solid state) | Likely stable at moderate temperatures | Brominated aromatic compounds can undergo thermal decomposition at elevated temperatures, potentially leading to debromination and the formation of various degradation products.[8][9] |

Experimental Protocols

Detailed experimental protocols are provided below for the systematic evaluation of the solubility and stability of (3-Bromo-5-methoxyphenyl)methanol.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility in various solvents.

Materials:

-

(3-Bromo-5-methoxyphenyl)methanol

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of (3-Bromo-5-methoxyphenyl)methanol to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Procedure:

-

Prepare solutions of (3-Bromo-5-methoxyphenyl)methanol (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Procedure:

-

Prepare a solution of (3-Bromo-5-methoxyphenyl)methanol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Add a solution of hydrogen peroxide (e.g., 3% final concentration).

-

Store the solution at room temperature and protect it from light.

-

Monitor the reaction for a defined period (e.g., up to 24 hours), taking samples at various time points.

-

Analyze the samples by a stability-indicating HPLC method.

Procedure:

-

Prepare a solution of (3-Bromo-5-methoxyphenyl)methanol (e.g., 1 mg/mL) in a photochemically transparent solvent (e.g., acetonitrile/water).

-

Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples by a stability-indicating HPLC method.

Procedure:

-

Place a known amount of solid (3-Bromo-5-methoxyphenyl)methanol in a controlled temperature environment (e.g., an oven at 60°C or 80°C).

-

Expose the solid to these conditions for a defined period (e.g., up to 14 days).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent.

-

Analyze the resulting solutions by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution program should be developed to ensure separation of all potential impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm, determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Logical Workflow for Assessment

The following diagram illustrates a typical workflow for the solubility and stability assessment of a new chemical entity like (3-Bromo-5-methoxyphenyl)methanol in a drug development setting.

This comprehensive guide provides a framework for understanding and evaluating the solubility and stability of (3-Bromo-5-methoxyphenyl)methanol. By employing the outlined predictive approaches and experimental protocols, researchers can effectively characterize this compound for its intended applications.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 5. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview [mdpi.com]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arlok.com [arlok.com]

- 11. jpionline.org [jpionline.org]

Navigating a Niche Chemical Space: A Technical Guide to (3-Bromo-5-methoxyphenyl)methanol

Commercial Unavailability of (3-Bromo-5-methoxyphenyl)methanol

Initial searches for the direct commercial supply of (3-Bromo-5-methoxyphenyl)methanol did not yield any definitive suppliers. While various chemical vendors list structurally similar isomers, the target compound with the specific 3-bromo-5-methoxy substitution pattern on the phenyl ring is not a standard catalog item. This necessitates a synthetic approach for its acquisition.

The Synthetic Route: From Aldehyde to Alcohol

The most direct and efficient synthetic pathway to obtain (3-Bromo-5-methoxyphenyl)methanol is through the reduction of the corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde. This transformation is a standard procedure in organic chemistry, commonly achieved with high efficacy using a mild reducing agent such as sodium borohydride (NaBH₄).

Starting Material: 3-Bromo-5-methoxybenzaldehyde

The precursor, 3-Bromo-5-methoxybenzaldehyde, is a commercially available chemical. Below is a summary of its properties and a list of potential suppliers.

Table 1: Technical Data for 3-Bromo-5-methoxybenzaldehyde

| Property | Value |

| CAS Number | 262450-65-7[1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂[1][2] |

| Molecular Weight | 215.04 g/mol [1][2] |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% (GC) |

| Melting Point | 39.0 to 46.0 °C |

Table 2: Commercial Suppliers of 3-Bromo-5-methoxybenzaldehyde

| Supplier | Purity | Available Quantities |

| Apollo Scientific | - | 1g, 5g, 10g[3] |

| TCI Chemicals | >98.0% (GC) | Inquire |

| Santa Cruz Biotechnology | - | Inquire[4] |

| Alachem | - | Inquire[2] |

| Molbase | 97% - 98% | 1g, 1kg (from various suppliers)[5] |

Note: Availability and specifications should be confirmed with the respective suppliers.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

The following protocol details the reduction of 3-Bromo-5-methoxybenzaldehyde to (3-Bromo-5-methoxyphenyl)methanol using sodium borohydride. This procedure is based on well-established methods for the reduction of aromatic aldehydes.[6][7][8]

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crude (3-Bromo-5-methoxyphenyl)methanol.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Visualizing the Process

To provide a clearer understanding of the synthetic and logical workflows, the following diagrams have been generated.

Caption: Synthetic pathway for (3-Bromo-5-methoxyphenyl)methanol.

Caption: Experimental workflow for synthesis and purification.

Potential Applications in Research and Drug Development

While specific applications for (3-Bromo-5-methoxyphenyl)methanol are not documented due to its commercial scarcity, the structural motif of a bromo-methoxy-substituted phenyl ring is prevalent in medicinal chemistry. Such compounds are often explored as intermediates in the synthesis of more complex molecules with potential biological activity. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of a molecule. Researchers may utilize this compound in the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents where this specific substitution pattern is desired for structure-activity relationship (SAR) studies.

References

- 1. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 262450-65-7 | Benzaldehyde, 3-bromo-5-methoxy- - Alachem Co., Ltd. [alachem.co.jp]

- 3. 262450-65-7 Cas No. | 3-Bromo-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. molbase.com [molbase.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

(3-Bromo-5-methoxyphenyl)methanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a methoxy group meta to the hydroxymethyl functionality, offers a versatile platform for the introduction of diverse chemical moieties and the construction of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, while the methoxy and alcohol groups can be further functionalized, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of (3-Bromo-5-methoxyphenyl)methanol, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Bromo-5-methoxyphenyl)methanol is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis of (3-Bromo-5-methoxyphenyl)methanol

The most common and straightforward method for the synthesis of (3-Bromo-5-methoxyphenyl)methanol is the reduction of the corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (3-Bromo-5-methoxyphenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Yield: While a specific yield for this reaction is not widely reported in the literature, similar reductions of substituted benzaldehydes typically proceed in high yields (85-95%).

Spectroscopic Data

¹H NMR (predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.0 | s | 1H | Ar-H |

| ~6.9-6.8 | s | 1H | Ar-H |

| ~6.8-6.7 | s | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.0 | br s | 1H | -OH |

¹³C NMR (predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~143 | Ar-C-CH₂OH |

| ~123 | Ar-C-Br |

| ~122 | Ar-CH |

| ~116 | Ar-CH |

| ~110 | Ar-CH |

| ~65 | -CH₂OH |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy (predicted, KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | O-H stretch (broad) |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-O stretch (primary alcohol) |

| ~680 | C-Br stretch |

Applications in Research and Drug Development

(3-Bromo-5-methoxyphenyl)methanol is a versatile intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other extended aromatic systems.

-

Functionalization of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various other functional groups such as ethers, esters, and halides.

-

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.

These synthetic possibilities make (3-Bromo-5-methoxyphenyl)methanol a valuable precursor for the synthesis of compounds with potential biological activity. Brominated and methoxylated phenyl moieties are common structural features in many pharmacologically active molecules, including enzyme inhibitors and receptor modulators.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships related to the research of (3-Bromo-5-methoxyphenyl)methanol.

An In-depth Technical Guide to the Potential Derivatives and Analogues of (3-Bromo-5-methoxyphenyl)methanol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental protocols for derivatives and analogues of (3-Bromo-5-methoxyphenyl)methanol. This core scaffold presents a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and antioxidant research.

Core Compound: (3-Bromo-5-methoxyphenyl)methanol

(3-Bromo-5-methoxyphenyl)methanol serves as a key starting material for the synthesis of a diverse range of derivatives. Its chemical structure, featuring a bromine atom and a methoxy group on a phenyl ring, offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthesis of (3-Bromo-5-methoxyphenyl)methanol

A reliable method for the synthesis of (3-Bromo-5-methoxyphenyl)methanol is the reduction of its corresponding benzoic acid derivative, 3-bromo-5-methoxybenzoic acid, using a strong reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of 3-bromo-5-methoxybenzoic acid with Lithium Aluminum Hydride (LAH)

Materials:

-

3-bromo-5-methoxybenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Anhydrous magnesium sulfate

-

Water

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: A suspension of LAH (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask under an inert atmosphere.

-

Addition of Benzoic Acid: A solution of 3-bromo-5-methoxybenzoic acid (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction is cooled in an ice bath. The excess LAH is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is known as the Fieser workup.

-

Work-up: The resulting mixture is stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate is added, and the mixture is stirred for another 15 minutes. The solids are removed by filtration.

-

Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (3-Bromo-5-methoxyphenyl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Potential Derivatives and Analogues

The (3-Bromo-5-methoxyphenyl)methanol core can be modified at several positions to generate a library of derivatives and analogues. Key modifications include:

-

Etherification or Esterification of the Hydroxyl Group: The primary alcohol functionality can be readily converted to ethers or esters to modulate lipophilicity and pharmacokinetic properties.

-

Substitution of the Bromine Atom: The bromine atom can be replaced with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino substituents.

-

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

-

Introduction of Additional Substituents on the Aromatic Ring: Further electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, although the directing effects of the existing substituents must be considered.

Biological Activities of Derivatives and Analogues

Derivatives of brominated and methoxylated phenyl compounds have shown promising biological activities, particularly in the fields of oncology and as antioxidants.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of brominated and methoxylated aromatic compounds against various cancer cell lines. The presence of bromine and methoxy groups can contribute to the molecule's ability to interact with biological targets and induce apoptosis or inhibit cell proliferation.

Table 1: Anticancer Activity of Selected Brominated and Methoxylated Phenyl Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-Acyl-Hydrazone-Linked Quinazolinone | MCF-7 (Breast) | Not specified, exceeds that of geftinib | [1] |

| N-Acyl-Hydrazone-Linked Quinazolinone | MDA-MB-231 (Breast) | Not specified, exceeds that of geftinib | [1] |

| Thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 1.27 | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

| Thiazolidine-2,4-dione derivative | MDA-MB-231 (Breast) | Not specified | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 (Breast) | 4.2 | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 (Breast) | 2.4 | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity

The presence of a methoxy group on the phenyl ring, and potentially the electronic effects of the bromine atom, can confer antioxidant properties to these molecules. Antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals.

Table 2: Antioxidant Activity of Selected Phenolic Compounds

| Compound Class | Assay | IC50 (µM) | Reference |

| 2,4,6-trichlorophenylhydrazine Schiff bases | DPPH | 4.05 - 24.42 | dpph assay ic50: Topics by Science.gov |

| Indole-based caffeic acid amides | DPPH | 50.98 - 136.8 | [2] |

| Caffeic acid amides | ABTS | 14.48 - 19.49 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds

-

96-well microplates

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compounds are mixed with the DPPH solution. A control well containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Potential Signaling Pathways

The anticancer activity of phenolic and brominated compounds is often associated with the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways that are frequently implicated in cancer are the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism.[3] Dysregulation of this pathway is a common event in many types of cancer.[4] Polyphenolic compounds have been shown to inhibit this pathway at various points.[3]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[5] Aberrant activation of the MAPK pathway is also a hallmark of many cancers.[6]

References

- 1. Design, Synthesis, and Biological Evaluation of a Small-Molecule PET Agent for Imaging PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

Application Notes and Protocols for the Use of (3-Bromo-5-methoxyphenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-Bromo-5-methoxyphenyl)methanol, a versatile building block in organic synthesis. This document details its application in key chemical transformations, including oxidation to the corresponding aldehyde, etherification of the benzylic alcohol, and palladium-catalyzed cross-coupling reactions. The protocols provided are based on established methodologies for analogous compounds and serve as a guide for the synthesis of complex organic molecules, particularly in the context of drug discovery and development.

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a valuable bifunctional organic molecule. The presence of a reactive benzylic alcohol and a bromo-aromatic moiety allows for a diverse range of chemical modifications. The hydroxyl group can be readily oxidized to an aldehyde or converted into an ether, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it a strategic starting material for the synthesis of substituted biaryl systems and other complex scaffolds often found in medicinally active compounds, such as kinase inhibitors.

Key Synthetic Applications

The primary applications of (3-Bromo-5-methoxyphenyl)methanol in organic synthesis revolve around three main transformations:

-

Oxidation to 3-Bromo-5-methoxybenzaldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a crucial intermediate for various subsequent reactions such as reductive aminations, Wittig reactions, and the formation of Schiff bases.

-

Etherification: The hydroxyl group can be alkylated to form ethers, a common modification in medicinal chemistry to alter the lipophilicity and metabolic stability of a molecule.

-

Suzuki-Miyaura Cross-Coupling: The bromo-substituent provides a reactive site for palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids and esters, facilitating the construction of biaryl and heteroaryl structures.

Experimental Protocols

Oxidation of (3-Bromo-5-methoxyphenyl)methanol to 3-Bromo-5-methoxybenzaldehyde

This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent for this transformation.

Experimental Workflow: Oxidation

Application Notes and Protocols: (3-Bromo-5-methoxyphenyl)methanol in Medicinal Chemistry

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a versatile bifunctional building block for medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic hydroxyl group and a phenyl ring substituted with a bromine atom and a methoxy group, offers multiple reaction sites for diversification. The bromo- and methoxy-substituents on the aromatic ring are commonly found in bioactive molecules and can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity, while the methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. This document provides an overview of the potential applications of (3-Bromo-5-methoxyphenyl)methanol in the synthesis of bioactive compounds, with a focus on kinase inhibitors, and includes detailed experimental protocols and relevant biological pathway information.

Data Presentation

The following table summarizes hypothetical biological activity data for a series of kinase inhibitors synthesized using (3-Bromo-5-methoxyphenyl)methanol as a key building block. This data is illustrative and representative of activities often observed for this class of compounds.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |

| Cpd-1 | EGFR | 15 | A431 | 0.25 |

| Cpd-2 | VEGFR2 | 22 | HUVEC | 0.48 |

| Cpd-3 | p38 MAPK | 8 | THP-1 | 0.12 |

| Cpd-4 | NF-κB Kinase (IKKβ) | 35 | HeLa | 0.75 |

Experimental Protocols

Synthesis of (3-Bromo-5-methoxyphenyl)methanol from 3-Bromo-5-methoxybenzaldehyde

This protocol describes the reduction of the commercially available 3-Bromo-5-methoxybenzaldehyde to the corresponding alcohol.

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-Bromo-5-methoxyphenyl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Mitsunobu Reaction for Ether Synthesis

This protocol details the use of (3-Bromo-5-methoxyphenyl)methanol in a Mitsunobu reaction to form an ether linkage, a common step in the synthesis of various bioactive molecules.

Materials:

-

(3-Bromo-5-methoxyphenyl)methanol

-

A suitable phenol or other nucleophile (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

To a stirred solution of (3-Bromo-5-methoxyphenyl)methanol (1.0 eq), the phenolic coupling partner (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired ether product.

Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki cross-coupling reaction using the bromo-substituent of a derivative of (3-Bromo-5-methoxyphenyl)methanol to form a new carbon-carbon bond.

Materials:

-

(3-Bromo-5-methoxyphenyl)-derived substrate (1.0 eq)

-

A suitable boronic acid or boronate ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine the (3-Bromo-5-methoxyphenyl)-derived substrate, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway